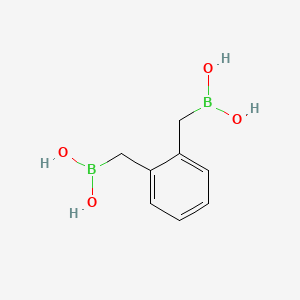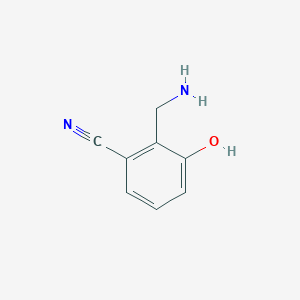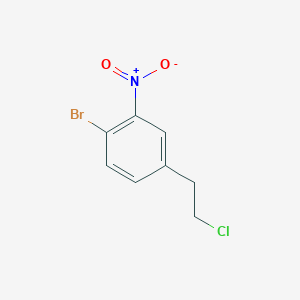
4-(4-(Diphenylamino)benzylidene)-3-phenylisoxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Diphenylamino)benzylidene)-3-phenylisoxazol-5(4H)-one is an organic compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and materials science. This compound features a complex arrangement of aromatic rings and functional groups, making it a subject of interest for researchers exploring new materials and chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Diphenylamino)benzylidene)-3-phenylisoxazol-5(4H)-one typically involves a multi-step process. One common method starts with the preparation of 4-(Diphenylamino)benzaldehyde, which is then subjected to a condensation reaction with 3-phenylisoxazol-5(4H)-one. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The mixture is usually heated under reflux to facilitate the reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of high-throughput screening and optimization of reaction conditions can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Diphenylamino)benzylidene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where functional groups such as nitro or halogen groups are introduced into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
4-(4-(Diphenylamino)benzylidene)-3-phenylisoxazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or diagnostic tools.
Medicine: Research into its pharmacological properties could uncover new therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Its unique properties may be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 4-(4-(Diphenylamino)benzylidene)-3-phenylisoxazol-5(4H)-one exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve binding to specific proteins or enzymes, altering their activity and thereby influencing cellular pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-(4-(Diphenylamino)benzylidene)-3-phenylisoxazol-5(4H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-(Diphenylamino)benzaldehyde: Shares the diphenylamino group but lacks the isoxazol-5(4H)-one moiety.
3-Phenylisoxazol-5(4H)-one: Contains the isoxazol-5(4H)-one structure but does not have the diphenylamino group.
2-(4-(Diphenylamino)benzylidene)malononitrile: Another compound with a diphenylamino group, but with different reactivity and applications
Propriétés
Formule moléculaire |
C28H20N2O2 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
(4Z)-3-phenyl-4-[[4-(N-phenylanilino)phenyl]methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C28H20N2O2/c31-28-26(27(29-32-28)22-10-4-1-5-11-22)20-21-16-18-25(19-17-21)30(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-20H/b26-20- |
Clé InChI |
XOHPOIGFUUGKIS-QOMWVZHYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C\2=NOC(=O)/C2=C\C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=O)C2=CC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







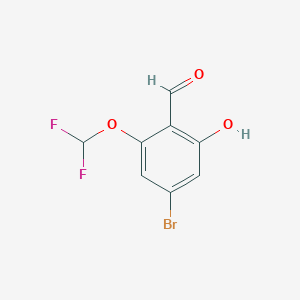
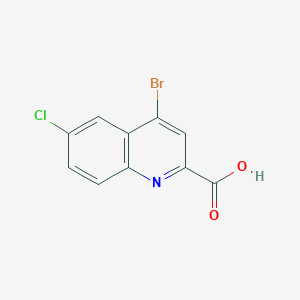
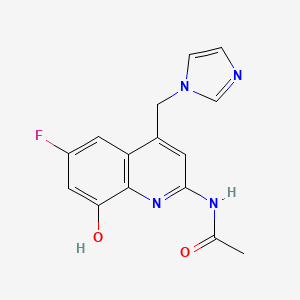
![[9,9'-Bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B13134971.png)
